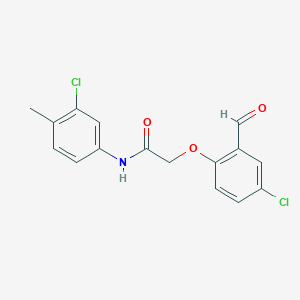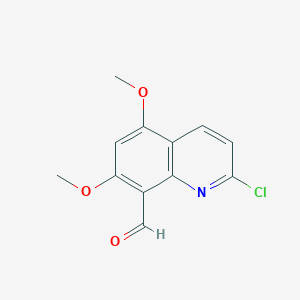
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is a compound that belongs to the class of quinoline carbaldehydes. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific substitution pattern on the quinoline ring can significantly influence the chemical behavior and potential applications of these compounds.
Synthesis Analysis
The synthesis of quinoline carbaldehydes, such as 2-chloroquinoline-3-carbaldehydes, can be achieved through the Vilsmeier-Haack reaction, which involves the use of Vilsmeier's reagent in phosphoryl chloride solution or with phosphorus pentachloride as a chlorinating agent . The reaction proceeds via the formation of an imidoyl chloride intermediate, followed by diformylation and cyclization to yield the chloroquinoline carbaldehyde. This method has been shown to produce good yields, especially for activated acetanilides.
Molecular Structure Analysis
The molecular structure of biquinoline carbaldehydes, which are related to 2-chloroquinoline carbaldehydes, has been studied. These structures are found to be non-planar, which could be indicative of the spatial arrangement of the substituents on the quinoline ring . The presence of substituents like chloro and methoxy groups can influence the overall geometry of the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
2-Chloroquinoline carbaldehydes can undergo various chemical reactions. For instance, they can react with hetarylacetonitriles to form condensation products under mild conditions, and under more forcing conditions, they can undergo intramolecular nucleophilic substitution of the chlorine atom . Additionally, reactions with chlorine, thionyl chloride, and sulphuryl chloride have been investigated, leading to the formation of carbonyl chlorides and dichloromethylquinolines . These reactions expand the versatility of quinoline carbaldehydes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroquinoline carbaldehydes are influenced by their functional groups and molecular structure. For example, the presence of electron-donating methoxy groups and the electron-withdrawing chloro group can affect the electron density distribution within the molecule, which in turn can influence its reactivity. The synthesis of novel compounds like 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol demonstrates the reactivity of these aldehydes in nucleophilic addition reactions . The physical properties such as solubility, melting point, and boiling point would be expected to vary based on the specific substituents and their positions on the quinoline ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been explored, emphasizing the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. The biological evaluation and synthetic applications of these compounds have been illustrated, showcasing their relevance in creating biologically active molecules (Hamama et al., 2018).
- A study on regioselective demethylation of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, used BBr3 for demethylation, highlighting the influence of substituent nature and position on the demethylation process. Theoretical computations at the DFT level supported the experimental findings (Belferdi et al., 2016).
Biological Evaluation and Applications
- Synthesis and free radical scavenging property of some quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, have been reported. Compounds exhibited significant radical scavenging activity, suggesting potential antioxidant properties (Subashini et al., 2010).
- Another study synthesized 2-chloroquinoline-3-carbaldehyde derivatives and evaluated their antibacterial and antioxidant activities. The findings demonstrated potential antibacterial activity against various bacterial strains and moderate antioxidant activity, suggesting these compounds as promising candidates for further optimization as lead compounds (Zeleke et al., 2020).
- Synthesis and docking analysis of new 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives as non-nucleoside human HIV-1 reverse transcriptase inhibitors have been conducted. Compounds showed promising inhibitory potency, suggesting their potential as HIV-1 reverse transcriptase inhibitors (Ghanei et al., 2015).
Green Chemistry Perspectives
- A review on the green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes summarized the use of microwave, ultrasound, and solvent-free methods in the synthesis of biologically active compounds, emphasizing the importance of green chemistry approaches in the synthesis of quinoline derivatives (Patel et al., 2020).
Safety and Hazards
The safety information for 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The compound has a GHS07 pictogram and a warning signal word .
Relevant Papers The relevant papers retrieved provide valuable insights into the chemistry of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde and related analogs . They cover the synthesis of quinoline ring systems, reactions adopted to construct fused or binary quinoline-cord heterocyclic systems, and the biological evaluation and synthetic applications of the target compounds .
Propiedades
IUPAC Name |
2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCACDKGHOSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

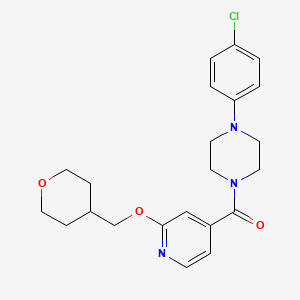

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)
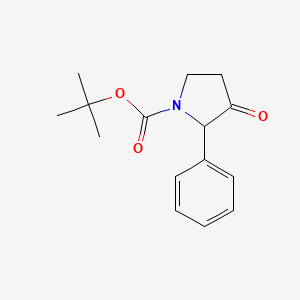
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)
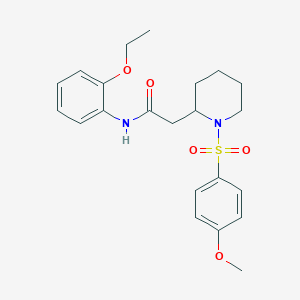
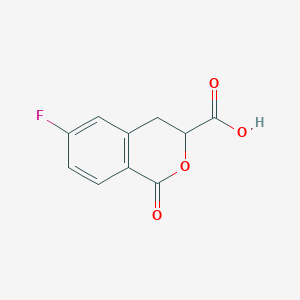
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)
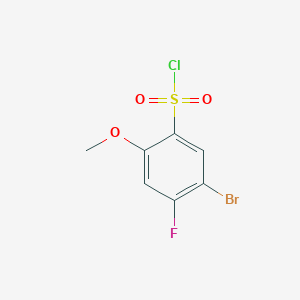
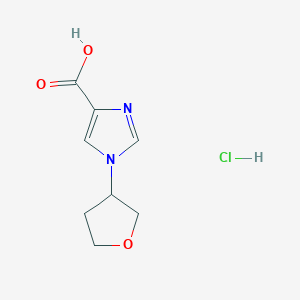
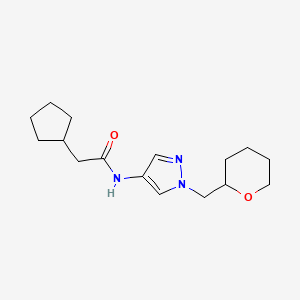
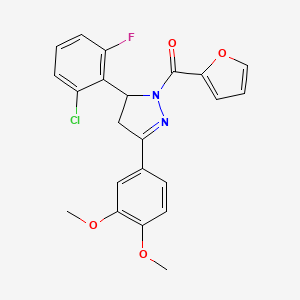
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
